N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide
Overview
Description
N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide, also known as BHAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAP is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and chemistry. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In pharmacology, this compound has been used as a model compound for studying the mechanism of action of NSAIDs. In chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
Mechanism of Action
N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. This compound specifically inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 with high selectivity, while having little or no effect on the activity of COX-1, an enzyme that plays a key role in maintaining the integrity of the gastrointestinal tract. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide has several advantages as a model compound for studying the mechanism of action of NSAIDs. It is easy to synthesize in high yield, and its structure is well-defined. This compound exhibits high selectivity for COX-2, making it an ideal compound for studying the role of COX-2 in inflammation and pain. However, this compound also has some limitations. It has poor water solubility, which can make it difficult to use in some experiments. In addition, its anti-inflammatory and analgesic effects are relatively weak compared to other NSAIDs such as aspirin and ibuprofen.
Future Directions
There are several future directions for research on N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in humans, which could provide valuable information for the development of new NSAIDs. Finally, this compound could be used as a starting material for the synthesis of other compounds with potential applications in various fields, such as materials science and catalysis.
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-15-14-17-10-12-19(13-11-17)26-16-22(25)23-21-9-5-4-8-20(21)18-6-2-1-3-7-18/h1-13,24H,14-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXFHJZMDXASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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